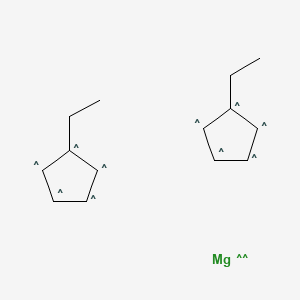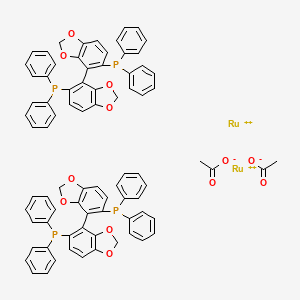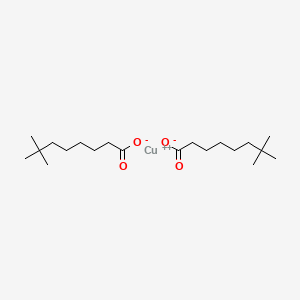
(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) is a coordination compound where the organic ligand, (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, is bonded to a zirconium ion with a +4 oxidation state
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) typically involves the reaction of zirconium tetrachloride with the ligand (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium precursor. The ligand can be synthesized through a series of organic reactions starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to ensure the final product meets the required specifications for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using suitable reducing agents.
Substitution: The ligand can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions can be carried out using various nucleophiles or electrophiles under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium oxides, while reduction may produce zirconium hydrides. Substitution reactions can result in a variety of zirconium complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions. Its unique coordination environment allows for selective activation of substrates, making it valuable in synthetic chemistry.
Biology and Medicine
The compound has potential applications in biology and medicine, particularly in the development of new drugs and diagnostic agents. Its ability to coordinate with biomolecules can be exploited for targeted drug delivery and imaging.
Industry
In industry, (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) is used in the production of advanced materials, such as high-performance polymers and ceramics. Its catalytic properties are also utilized in various industrial processes, including the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) involves coordination with target molecules through its zirconium center. This coordination can activate or stabilize the target molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+)
- 2,2,6,6-tetramethyl-4-oxohept-3-en-3-olate;zirconium(4+)
- 2,2,6,6-tetramethyl-5-oxohept-2-en-3-olate;zirconium(4+)
Uniqueness
(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) is unique due to its specific geometric configuration, which can influence its reactivity and selectivity in various applications. The (Z)-configuration provides distinct steric and electronic properties compared to its (E)-isomer and other similar compounds, making it particularly valuable in certain catalytic and synthetic processes.
Propriétés
IUPAC Name |
(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H20O2.2Zr/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h4*7,12H,1-6H3;;/q;;;;2*+4/p-4/b4*8-7-;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYQEDADOMFKCQ-USGQAOAFSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Zr+4].[Zr+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Zr+4].[Zr+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H76O8Zr2+4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride](/img/structure/B8117763.png)
RUTHENIUM(II) CHLORIDE](/img/structure/B8117779.png)
![13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B8117780.png)
![[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium(2+);diacetate](/img/structure/B8117786.png)


![[1-(3,4-dichloro-2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;(1R,2R)-1,2-diphenylethane-1,2-diamine;ruthenium(2+)](/img/structure/B8117815.png)





